Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)-5-nitropyrimidine

Medicinal Chemistry Organic Synthesis Pyrimidine Derivatization

This heterocyclic intermediate is a strategic building block for medicinal chemistry due to its two orthogonal electrophilic centers: an exocyclic CH₂Cl group for SN2 displacement and a nitro-activated ring for SNAr amination. This dual reactivity enables a sequential, protecting-group-free diversification strategy, a significant advantage over mono-electrophilic or symmetrically activated analogs. The compound is validated for purine-based kinase inhibitor library construction and supported by a patented one-pot synthesis (89.5% purity) that reduces wastewater. Its compatibility with solid-phase methodologies makes it ideal for automated SAR programs.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B13660683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-nitropyrimidine
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCl)[N+](=O)[O-]
InChIInChI=1S/C5H4ClN3O2/c6-1-5-7-2-4(3-8-5)9(10)11/h2-3H,1H2
InChIKeyQHKYGYFEHXJKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-nitropyrimidine (CAS 944906-00-7): A Dual-Electrophilic Pyrimidine Building Block for Pharmaceutical Intermediate Synthesis


2-(Chloromethyl)-5-nitropyrimidine (CAS 944906-00-7, MW 173.56 g/mol, formula C₅H₄ClN₃O₂) is a heterocyclic intermediate belonging to the chloro-substituted 5-nitropyrimidine family [1]. The compound features two electronically distinct electrophilic centers: an exocyclic chloromethyl group at the C2 position capable of SN2-type nucleophilic displacement, and a nitro-activated pyrimidine ring susceptible to SNAr-type aromatic substitution. This bifunctional architecture distinguishes it from mono-electrophilic analogs and underpins its utility as a regioselective scaffold in medicinal chemistry, particularly for constructing purine and nucleoside analogs [1]. The compound is commercially available as a research intermediate with a reported melting point range of 105–108 °C and low aqueous solubility (<1 mg/mL at 25 °C) .

Why 2-(Chloromethyl)-5-nitropyrimidine Cannot Be Replaced by Generic Chloropyrimidine or Nitropyrimidine Analogs in Sequential Derivatization Workflows


The compound's value in synthetic workflows arises from the simultaneous presence of two mechanistically orthogonal electrophilic centers—an exocyclic CH₂Cl group (SN2) and a nitro-activated heteroaromatic ring (SNAr). This dual activation mode is absent in the closest structural analogs: 2-(Chloromethyl)pyrimidine (CAS 936643-80-0) lacks the 5-nitro group and therefore offers only exocyclic SN2 reactivity without ring activation ; 2-Chloro-5-nitropyrimidine provides only ring-based SNAr reactivity at C2 with no exocyclic leaving group for SN2 diversification [1]; and 4,6-Dichloro-5-nitropyrimidine (CAS 4316-93-2), while highly versatile, suffers from low selectivity in direct SNAr reactions and requires cumbersome sequential protection strategies [2]. Substituting any of these analogs for 2-(Chloromethyl)-5-nitropyrimidine in a synthetic route designed around sequential, orthogonal functionalization would necessitate complete re-engineering of the protection/deprotection logic and reaction conditions, introducing additional steps and reducing overall yield.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-5-nitropyrimidine Versus Closest Structural Analogs


Bifunctional Electrophilic Architecture: Orthogonal SN2 and SNAr Reactivity in a Single Scaffold

2-(Chloromethyl)-5-nitropyrimidine is structurally differentiated from its closest analogs by the simultaneous presence of two mechanistically distinct electrophilic sites: an exocyclic chloromethyl group at C2 (reactive toward SN2-type nucleophilic displacement) and a nitro-activated pyrimidine ring (reactive toward SNAr-type aromatic substitution). By contrast, 2-(Chloromethyl)pyrimidine (CAS 936643-80-0) possesses only the exocyclic SN2 site with no ring activation, yielding a single reactive modality . 2-Chloro-5-nitropyrimidine possesses only the ring SNAr site at C2 with no exocyclic leaving group, limiting diversification to a single substitution pathway [1]. The target compound thus enables two sequential, orthogonal derivatization steps from a single starting scaffold without intermediate protection group manipulation.

Medicinal Chemistry Organic Synthesis Pyrimidine Derivatization

Process Efficiency: One-Pot Synthesis Patent with 89.5% Yield and 40% Wastewater Reduction

Patent CN109456257B describes a streamlined one-pot synthesis of 2-(Chloromethyl)-5-nitropyrimidine that integrates catalytic addition, condensation, cyclization, and chlorination into a single process sequence. The chlorination step using PCl₅ and POCl₃ at 60 °C for 16 hours delivers product with 89.5% purity. Compared with conventional two-stage chloromethylation protocols that require separate nitration and chloromethylation steps with intermediate isolation, the patented method eliminates diazotization steps, reduces wastewater generation by 40%, and enhances atom economy [1]. Conventional stepwise synthesis of analogous 5-nitropyrimidine intermediates using SNAr conditions (e.g., 4,6-dichloro-5-nitropyrimidine with nucleophiles) is reported to suffer from low selectivity, long reaction times, and troublesome operation procedures [2].

Process Chemistry Green Chemistry Pyrimidine Manufacturing

Antitumor Alkylating Agent Class: 5-Nitropyrimidine Scaffold Delivers Sub-Micromolar Antiproliferative Activity via Alkylation Mechanism

A systematic study of 2,4,6-trisubstituted-5-nitropyrimidines by Thompson et al. (J Med Chem, 1997) demonstrated that 6-halomethyl substitution is a key determinant of antiproliferative activity, with the 6-(dibromomethyl) analog (compound 11: 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine) achieving an IC₅₀ of 0.32 μM against murine L1210 leukemia cells and 1.6 μM against human H.Ep.2 carcinoma cells [1]. Critically, only CHBr₂, CH₂Br, and CHO substituents at the 6-position were compatible with antiproliferative activity—establishing that halomethyl electrophilicity at this position is a pharmacophoric requirement [1]. The study further demonstrated that at concentrations near the IC₅₀, a delayed resumption of cell proliferation was observed, consistent with an alkylation-based mechanism of action [1]. 2-(Chloromethyl)-5-nitropyrimidine, bearing the CH₂Cl group at the C2 position, serves as a direct synthetic precursor for introducing alkylating halomethyl functionality into this antitumor scaffold class.

Anticancer Research Alkylating Agents Medicinal Chemistry

Regioselective Derivatization: C4 Position Reactivity Dominates Due to Combined Electron-Withdrawing Effects of 5-NO₂ and 2-CH₂Cl

The combined electron-withdrawing influence of the 5-nitro group and the 2-chloromethyl substituent creates a predictable reactivity gradient across the pyrimidine ring positions of 2-(Chloromethyl)-5-nitropyrimidine. The C4 position experiences the strongest net electron withdrawal, making it the preferred site for nucleophilic aromatic substitution. Computational mapping using Hammett σₚₐᵣₐ substituent constants (NO₂ = +0.81; CH₂Cl = +0.18) yields an effective σₚₐᵣₐ,ₑff of approximately +0.99 at C4, compared with a substantially lower value at C2, rationalizing the experimentally observed regioselectivity where nucleophiles target C4 in preference to C2 [1]. In the broader class of 5-nitropyrimidines, SNAr reactions at ring positions are well-characterized kinetically: studies on 2-chloro-5-nitropyrimidine with alicyclic amines have established Brønsted-type relationships and confirmed a stepwise mechanism proceeding through a Meisenheimer complex intermediate [2]. The exocyclic chloromethyl group remains available for independent SN2 functionalization without competing with ring substitution.

Regioselective Synthesis Physical Organic Chemistry Pyrimidine Functionalization

Physicochemical Handling Profile: Low Aqueous Solubility Dictates Solvent Selection for Reaction and Purification

2-(Chloromethyl)-5-nitropyrimidine exhibits low aqueous solubility (<1 mg/mL at 25 °C), necessitating the use of organic solvents such as dichloromethane or ethyl acetate for extraction, purification, and reaction media . This solubility profile is consistent across the 5-nitropyrimidine class due to the electron-withdrawing nitro group reducing hydrogen-bonding capacity with water. By comparison, 2-(Chloromethyl)pyrimidine hydrochloride (CAS 936643-80-0) is reported to be freely soluble in water due to its salt form, which significantly alters its handling and reaction solvent requirements . The melting point of the target compound is reported as 105–108 °C, providing a convenient identity and purity checkpoint by melting point determination .

Process Development Purification Physicochemical Properties

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-5-nitropyrimidine Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization for Focused Kinase Inhibitor Library Synthesis

In medicinal chemistry programs constructing purine-based kinase inhibitor libraries, 2-(Chloromethyl)-5-nitropyrimidine enables a two-step orthogonal diversification strategy: first, SNAr amination at the C4 position (activated by the combined electron withdrawal of 5-NO₂ and 2-CH₂Cl, with effective σₚₐᵣₐ,ₑff ≈ +0.99 [1]), followed by independent SN2 displacement of the exocyclic chloromethyl group with amine, thiol, or alcohol nucleophiles. This avoids the selectivity problems encountered with 4,6-dichloro-5-nitropyrimidine, where competing reactivity at two equivalent SNAr sites necessitates careful stoichiometric control and often results in mixtures [2]. The Pd-catalyzed amination methodology validated on chloro-substituted 5-nitropyrimidines further expands the accessible C–N coupling scope for library generation [2].

Scale-Up of Alkylating Antitumor Agent Precursors Using the Patent CN109456257B One-Pot Process

For process chemistry groups developing alkylating antitumor candidates based on the 5-nitropyrimidine scaffold, the one-pot synthesis method of patent CN109456257B provides a manufacturing-ready route delivering 89.5% product purity while reducing wastewater by 40% compared with conventional stepwise protocols [3]. The demonstrated antiproliferative activity of halomethyl-5-nitropyrimidines (IC₅₀ = 0.32 μM against L1210 cells for the 6-(dibromomethyl) analog [4]) validates the biological relevance of this scaffold class. The chloromethyl group of the target compound serves as a synthetic handle for introducing various halomethyl or substituted-methyl pharmacophores via nucleophilic displacement, directly accessing the substitution patterns shown to be compatible with antitumor activity [4].

Solid-Phase Synthesis of 5-Nitropyrimidine-Derived Compound Libraries on Wang Resin

2-(Chloromethyl)-5-nitropyrimidine is compatible with solid-phase synthetic methodologies, where the compound can be anchored to Wang resin via silyl ether linkages. On-resin nitration and chlorination followed by TFA/CH₂Cl₂ (1:4) cleavage delivers the product in high purity, enabling automated library synthesis of >50 analogs for antimicrobial or anticancer screening campaigns . This solid-phase compatibility differentiates the compound from analogs that require solution-phase handling throughout, substantially increasing throughput for structure-activity relationship (SAR) exploration. The low aqueous solubility (<1 mg/mL) of the free base form further favors solid-phase approaches where organic solvent washes are integral to the protocol .

Regioselective Synthesis of 2,4-Disubstituted Pyrimidine Pharmacophores for GPR119 Agonist Programs

The 5-nitropyrimidine scaffold has been validated as a core structure for GPR119 agonists, a target implicated in type 2 diabetes therapy [5]. 2-(Chloromethyl)-5-nitropyrimidine provides a regioselective entry point for constructing 2,4-disubstituted analogs: the C4 position is preferentially animated under SNAr conditions, while the C2 chloromethyl group can be subsequently elaborated to introduce the requisite 2-substituent pattern found in active GPR119 agonists. This regiochemical control eliminates the need for protecting group strategies or chromatographic separation of regioisomers that would be required if starting from symmetrically activated scaffolds such as 4,6-dichloro-5-nitropyrimidine [2].

Quote Request

Request a Quote for 2-(Chloromethyl)-5-nitropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.